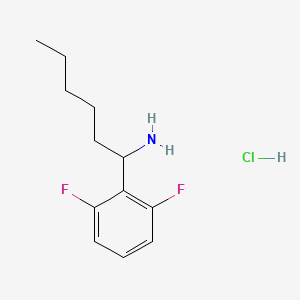

1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)hexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2N.ClH/c1-2-3-4-8-11(15)12-9(13)6-5-7-10(12)14;/h5-7,11H,2-4,8,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZLYOWEZOEZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hexyl chain attached to a difluorophenyl moiety. The difluorination enhances its lipophilicity and may influence its interaction with biological targets. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The difluorophenyl group allows for selective binding to various molecular targets, influencing biochemical pathways that are crucial for therapeutic effects.

Potential Mechanisms:

- Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.

- Enzyme Inhibition: It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

Antiviral Activity

Research has indicated that derivatives of compounds containing the difluorophenyl moiety exhibit antiviral properties, particularly against HIV-1. For instance, studies have shown that modifications to similar structures can enhance inhibitory activity against viral variants .

Neuropharmacological Effects

Studies have demonstrated that compounds with similar structural features can influence neurotransmitter systems. For example, interactions with nicotinic acetylcholine receptors (nAChRs) have been observed, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves standard organic synthetic methods such as nucleophilic substitution reactions or reductive amination techniques. Variants of this compound have been synthesized to evaluate their biological properties systematically.

Synthetic Route Example

- Starting Material: 2,6-Difluorobenzaldehyde.

- Reagents: Hexylamine and reducing agents.

- Conditions: Reflux in an appropriate solvent (e.g., ethanol).

- Purification: Crystallization or chromatography.

Scientific Research Applications

Medicinal Chemistry

1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Case Study : A study explored its efficacy as an antidepressant by evaluating its binding affinity to serotonin receptors. Results indicated a significant interaction, suggesting potential antidepressant properties.

Neuropharmacology

Research has shown that this compound may influence neurotransmitter systems, particularly those related to mood regulation.

- Experimental Findings : In vitro studies demonstrated that this compound modulates dopamine levels in neuronal cultures, which could have implications for treating disorders like schizophrenia.

Chemical Biology

This compound serves as a valuable tool in chemical biology for studying enzyme interactions and signaling pathways.

- Application Example : It has been utilized in assays to investigate the modulation of specific kinases involved in cell signaling, providing insights into cancer biology.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant effects | Significant binding affinity to serotonin receptors |

| Neuropharmacology | Modulation of neurotransmitter systems | Influences dopamine levels in neuronal cultures |

| Chemical Biology | Enzyme interaction studies | Insights into kinase modulation in cancer biology |

Table 2: Synthesis Methods

| Method | Description | Key Reagents Used |

|---|---|---|

| N-Alkylation | Alkylation of amines with alkyl halides | Sodium hydride, alkyl halides |

| Fluorination | Introduction of fluorine atoms into aromatic rings | Selectfluor, N-fluorobenzenes |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, with data derived from the provided evidence:

Key Comparative Insights :

Chain Length and Solubility: The hexyl chain in 1-(2,6-difluorophenyl)hexan-1-amine provides greater hydrophobicity compared to the ethyl chain in 1-(2,6-difluorophenyl)ethanamine hydrochloride (193.62 g/mol) . This may enhance lipid bilayer penetration but reduce aqueous solubility.

Substituent Effects: The 2,6-difluorophenyl group in the target compound contrasts with the 2-fluorophenyl group in 1-(2-fluorophenyl)hexan-1-amine hydrochloride (231.74 g/mol) . The dual fluorine substitution likely increases electron-withdrawing effects, which could stabilize the molecule against nucleophilic attack compared to mono-fluorinated analogs. Replacement of fluorine with chlorine (e.g., 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine, 320.00 g/mol) introduces bulkier halogens, which may accelerate degradation under oxidative stress .

Synthetic Considerations: Yields for related compounds, such as the 37.47% yield reported for a dimethylamino- and dicyandiamide-derived analog (285.20 g/mol) , suggest that steric and electronic factors in the target compound’s synthesis may require optimization.

Degradation Pathways :

- While direct data on the target compound’s stability are lacking, studies on vilanterol (a β₂-adrenergic agonist) highlight that hexan-1-amine derivatives with ether-linked substituents (e.g., 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine) undergo oxidative degradation . The 2,6-difluorophenyl group in the target compound may mitigate such degradation due to fluorine’s strong C-F bond stability.

Preparation Methods

Starting Materials and General Synthetic Route

- Starting materials: The synthesis typically begins with 2,6-difluorobenzene or derivatives such as 2,6-difluorobenzoyl chloride.

- Key intermediate formation: Introduction of the hexan-1-amine chain is achieved through nucleophilic substitution or alkylation reactions, often involving amide intermediates or direct amination.

- Salt formation: The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid to improve stability and crystallinity.

Reaction Conditions and Purification

- Catalysts: Palladium or copper complexes facilitate nucleophilic aromatic substitution reactions.

- Solvents: Polar aprotic solvents such as DMF or acetonitrile are preferred for their ability to stabilize intermediates and enhance reaction rates.

- Temperature: Reactions are typically conducted at elevated temperatures (e.g., 80–140°C) to promote substitution.

- Purification: The crude product is purified by recrystallization or column chromatography. The hydrochloride salt is often isolated by crystallization from suitable solvents, enhancing purity and stability.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The fluorine atoms on the aromatic ring enhance the reactivity toward nucleophilic substitution, allowing selective amination at ortho positions.

- The Hofmann degradation route offers a reliable pathway for converting amides to primary amines, useful when direct substitution is challenging.

- Catalytic systems involving palladium and copper complexes improve reaction efficiency and selectivity.

- Purification via recrystallization of the hydrochloride salt is critical for obtaining high-purity material suitable for pharmaceutical applications.

- Recent advances in chiral amine synthesis using Weinreb amides and dynamic kinetic resolution provide routes to enantiomerically pure fluorophenyl amines, potentially adaptable to this compound.

- Industrial scale-up considerations focus on cost-effectiveness, catalyst recycling, and minimizing chromatographic steps.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(2,6-Difluorophenyl)hexan-1-amine hydrochloride in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles, and respirator) to avoid skin/eye contact and inhalation. Perform reactions in a fume hood or glovebox if toxic vapors are generated. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Employ controlled stepwise alkylation of 2,6-difluorophenyl precursors with hexan-1-amine under inert conditions. Monitor reaction progress via HPLC or GC-MS. Purify intermediates via recrystallization or column chromatography using polar solvents (e.g., ethanol/water mixtures) to remove unreacted amines or fluorinated byproducts .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

- Methodological Answer : Use , , and NMR to confirm substitution patterns and amine protonation. Mass spectrometry (ESI-MS) validates molecular weight. X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to simulate reaction pathways, focusing on fluorine’s electronic effects on amine nucleophilicity. Pair computational results with high-throughput screening to validate predicted intermediates (e.g., Schiff base formation or cyclization products) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural analysis?

- Methodological Answer : Re-examine sample purity via elemental analysis. Compare experimental shifts with databases (e.g., PubChem) or synthesized analogs. Investigate solvent effects or pH-dependent protonation states using variable-temperature NMR .

Q. How do researchers design experiments to study the compound’s interactions with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Use statistical experimental design (e.g., factorial or response surface methodology) to optimize binding assays. Variables include pH, temperature, and co-solvents. Validate interactions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Methodological Answer : Employ chiral stationary phases (CSPs) in HPLC, such as cyclodextrin-based columns. Alternatively, use preparative supercritical fluid chromatography (SFC) with CO-methanol mobile phases for high-resolution separation .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?

- Methodological Answer : Implement quality-by-design (QbD) principles by identifying critical process parameters (CPPs) like reaction time, stoichiometry, and catalyst loading. Use design-of-experiments (DoE) to establish robust operating ranges and mitigate variability .

Q. What are the best practices for validating the stability of this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products (e.g., hydrolyzed amines or fluorinated aromatics) and correlate with Arrhenius kinetics to predict shelf life .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | |

| pKa (amine) | Potentiometric Titration | |

| LogP (lipophilicity) | Shake-Flask Method | |

| Solubility in DMSO | Gravimetric Analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.